Methanofuran
Description
Structure
2D Structure
Properties
Molecular Formula |
C34H44N4O15 |
|---|---|
Molecular Weight |
748.7 g/mol |
IUPAC Name |
(3R,4S)-7-[[(1S)-4-[[(1S)-4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid |
InChI |
InChI=1S/C34H44N4O15/c35-16-22-15-20(18-53-22)17-52-21-3-1-19(2-4-21)13-14-36-27(39)10-7-25(33(48)49)38-29(41)11-8-26(34(50)51)37-28(40)9-5-23(31(44)45)24(32(46)47)6-12-30(42)43/h1-4,15,18,23-26H,5-14,16-17,35H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t23-,24+,25-,26-/m0/s1 |
InChI Key |
CKRUWFDORAQSRC-QYOOZWMWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H]([C@@H](CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |
Synonyms |
carbon dioxide reduction factor CDR factor methanofuran |
Origin of Product |
United States |
Biosynthesis of Methanofuran
Elucidation of the Biosynthetic Pathway
The journey to uncover the biosynthetic route of methanofuran (B1217411) has been a significant undertaking in the field of microbial biochemistry. Through a combination of genetic studies, isotopic labeling experiments, and in vitro enzymatic assays, researchers have successfully mapped out the pathway, identifying the essential precursors and the sequence of enzymatic reactions.
Key Intermediates and Precursors
The construction of the this compound molecule begins with readily available metabolites from central metabolism. The core structure is assembled from two primary branches that converge in the later stages of the pathway. The furan (B31954) ring component is derived from glyceraldehyde-3-phosphate , while the side chain originates from the amino acids L-tyrosine and L-glutamate , as well as L-alanine . nih.govnih.govdntb.gov.ua
The key intermediates that have been identified along this pathway are critical checkpoints in the synthesis. These include 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P) , which is the initial furan-containing precursor. asm.org This is subsequently converted to 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P) . nih.govnih.govnih.gov On the other branch of the pathway, tyrosine is converted to tyramine (B21549) , which is then ligated to glutamate (B1630785) to form γ-glutamyltyramine . nih.govnih.govacs.org A crucial activated intermediate formed later in the pathway is 5-(aminomethyl)-3-furanmethanol-diphosphate (F1-PP) . nih.gov
| Precursor/Intermediate | Role in Biosynthesis |
| Glyceraldehyde-3-phosphate | Source for the furan ring structure. |
| L-Tyrosine | Precursor to the tyramine moiety of the side chain. |
| L-Glutamate | Forms the glutamyl portion of the side chain. |
| L-Alanine | Amino group donor in a transamination reaction. |
| 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P) | The first furan-containing intermediate. |
| 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P) | Product of the transamination of 4-HFC-P. |
| Tyramine | Decarboxylation product of tyrosine. |
| γ-Glutamyltyramine | Formed by the ligation of tyramine and glutamate. |
| 5-(aminomethyl)-3-furanmethanol-diphosphate (F1-PP) | Activated form of F1-P, ready for condensation. |
Stepwise Enzymatic Transformations
The biosynthesis of this compound is a multi-step process, with each transformation being catalyzed by a specific enzyme of the Mfn pathway. The initial steps involve the independent formation of the two main precursor molecules: the furan moiety and the glutamylated tyramine side chain. nih.govnih.gov The furan ring is synthesized through a remarkable condensation and cyclization of two molecules of glyceraldehyde-3-phosphate. asm.org This is followed by a transamination reaction to introduce an amino group. enzyme-database.org
Concurrently, the side chain is assembled starting with the decarboxylation of tyrosine to tyramine. uniprot.orguniprot.orgnih.gov A subsequent ligation reaction attaches a glutamate residue to tyramine. nih.govacs.org The furan precursor is then activated by phosphorylation before the two branches of the pathway converge. nih.gov The final steps involve the condensation of the activated furan moiety with the glutamylated tyramine to form the core structure of this compound. nih.gov
Enzymes of this compound Biosynthesis (Mfn Pathway)
A dedicated suite of enzymes, collectively known as the Mfn pathway, orchestrates the biosynthesis of this compound. Each enzyme has a highly specific role in the formation of the final coenzyme.
MfnA, MfnB, MfnC, MfnD: Initial Precursor Formation
The initial phase of this compound biosynthesis is characterized by the activities of four key enzymes—MfnA, MfnB, MfnC, and MfnD—which are responsible for producing the two primary precursors: 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P) and γ-glutamyltyramine. nih.govnih.gov
MfnA is a pyridoxal (B1214274) phosphate-dependent L-tyrosine decarboxylase that catalyzes the conversion of L-tyrosine to tyramine. uniprot.orguniprot.orgnih.govrhea-db.org This reaction is a critical first step in the formation of the side chain.
MfnB is a remarkable enzyme that catalyzes the complex condensation of two molecules of D-glyceraldehyde-3-phosphate to form 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P), the foundational furan ring structure. asm.org
MfnC acts as a transaminase, transferring an amino group from L-alanine to 4-HFC-P, thereby producing 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P) and pyruvate (B1213749). enzyme-database.org
MfnD is a tyramine-glutamate ligase that catalyzes the ATP-dependent formation of a γ-linked amide bond between tyramine and L-glutamate, yielding γ-glutamyltyramine. nih.govacs.orgacs.org
| Enzyme | Function | Substrates | Products |
| MfnA | Tyrosine decarboxylation | L-Tyrosine | Tyramine, CO2 |
| MfnB | Furan ring formation | 2 x Glyceraldehyde-3-phosphate | 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate |
| MfnC | Transamination | 4-HFC-P, L-Alanine | 5-(aminomethyl)-3-furanmethanol-phosphate, Pyruvate |
| MfnD | Glutamate ligation | Tyramine, L-Glutamate, ATP | γ-Glutamyltyramine, ADP, Pi |
The enzyme MfnB , also known as 4-HFC-P synthase, performs one of the most chemically intricate steps in the pathway. asm.org It catalyzes the condensation of two molecules of glyceraldehyde-3-phosphate to form the furan ring of 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate. asm.org This transformation involves a series of reactions including a phosphate (B84403) elimination, an aldol (B89426) condensation, a cyclization, and two dehydration reactions, all occurring within the single active site of the enzyme.
MfnE: Phosphorylation of F1-P to F1-PP
Following the formation of the initial precursors, the furan moiety must be activated for the subsequent condensation reaction. This activation is carried out by the enzyme MfnE . nih.gov MfnE functions as a kinase, catalyzing the phosphorylation of 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P) using ATP as the phosphate donor. nih.gov This reaction produces 5-(aminomethyl)-3-furanmethanol-diphosphate (F1-PP), a key activated intermediate where the pyrophosphate group serves as an excellent leaving group in the subsequent condensation step. nih.gov Interestingly, MfnE has been shown to be a promiscuous enzyme, also exhibiting adenylate kinase activity, though its primary physiological role is believed to be in this compound biosynthesis. nih.gov
MfnF: Coupling of F1-PP and γ-Glutamyltyramine
The biosynthesis of the core structure of this compound involves a critical coupling reaction catalyzed by the enzyme MfnF. This enzyme facilitates the condensation of two precursors: 5-(aminomethyl)-3-furanmethanol pyrophosphate (F1-PP) and γ-glutamyltyramine. nih.govnih.gov The product of this reaction is 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-(aminomethyl)furan (APMF-Glu), which constitutes the fundamental backbone of all this compound variants. nih.govnih.gov The identification of MfnF, encoded by the gene mj0840 in Methanocaldococcus jannaschii, along with MfnE, represented the final step in elucidating the complete biosynthetic pathway for the core this compound structure. nih.govnih.gov
The MfnF enzyme is responsible for the formation of an ether bond, a common reaction in biochemistry. nih.gov Unlike many other enzymes that catalyze coupling reactions with pyrophosphate as the leaving group, MfnF possesses a distinct α/β two-layer sandwich structure and is classified under the hydantoinase A family. nih.gov
Through comparative analysis with enzymes like thiamine (B1217682) synthase and dihydropteroate (B1496061) synthase, a substitution nucleophilic unimolecular (SN1) reaction mechanism has been proposed for MfnF. nih.govnih.gov This proposed mechanism involves the departure of the pyrophosphate group from F1-PP, which would generate a resonance-stabilized carbocation intermediate. Subsequently, the hydroxyl group of γ-glutamyltyramine would act as a nucleophile, attacking the carbocation to form the final ether linkage in APMF-Glu. nih.gov The binding of the substrates, F1-PP and γ-glutamyltyramine, occurs within the active site of the MfnF enzyme, positioning them for this catalytic event.
Genetic Basis of this compound Biosynthesis
The production of this compound is a complex process orchestrated by a series of specific genes, collectively termed mfn genes. The discovery and characterization of these genes have been crucial for understanding the molecular machinery behind the synthesis of this essential coenzyme in methanogenesis.
Identification and Annotation of Mfn Genes
Research in the model methanogen Methanocaldococcus jannaschii has led to the identification and functional annotation of the key genes involved in the biosynthesis of the this compound core structure, APMF-Glu. nih.govnih.gov Initially, four genes—MfnA, MfnB, MfnC, and MfnD—were identified as responsible for synthesizing the precursors γ-glutamyltyramine and 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P). nih.govnih.gov The pathway was completed with the identification of mfnE (mj0458) and mfnF (mj0840). MfnE is an enzyme that catalyzes the formation of F1-PP from F1-P and ATP, while MfnF catalyzes the final coupling step. nih.govnih.gov
Table 1: Identified and Annotated Mfn Genes in Methanocaldococcus jannaschii
| Gene | Locus Tag | Enzyme Name | Function |
| MfnA | - | - | Involved in γ-glutamyltyramine biosynthesis from tyrosine and glutamate. nih.govnih.gov |
| MfnB | - | - | Involved in F1-P biosynthesis from glyceraldehyde-3-P. nih.govnih.gov |
| MfnC | - | - | Involved in γ-glutamyltyramine biosynthesis from tyrosine and glutamate. nih.govnih.gov |
| MfnD | mj0815 | - | Involved in F1-P biosynthesis from glyceraldehyde-3-P and alanine. nih.govnih.govresearchgate.net |
| MfnE | mj0458 | MfnE | Catalyzes the formation of F1-PP from F1-P and ATP. nih.govnih.gov |
| MfnF | mj0840 | MfnF | Condenses F1-PP and γ-glutamyltyramine to form APMF-Glu. nih.govnih.gov |
Gene Cluster Organization and Comparative Genomics
Analysis of the genomic context of mfn genes in various methanogens and methylotrophs reveals organizational patterns that suggest a functional relationship. researchgate.net In several of these organisms, the genes mfnE (mj0458 homolog) and mfnF (mj0840 homolog) are found clustered together with mfnD (mj0815 homolog). researchgate.net This co-localization implies that these genes may be co-regulated, possibly as part of an operon, to ensure the efficient synthesis of this compound.
Comparative genomics shows that while this clustering is present in a number of methanogenic archaea, the specific arrangement and conservation of the gene cluster can vary between different species. researchgate.net The study of these genomic arrangements across different organisms provides insights into the evolution of the this compound biosynthetic pathway and its regulation.
Enzymology of Methanofuran Dependent Reactions in Methanogenesis
Formyl-Methanofuran Dehydrogenase (Fmd/Fwd)
Formyl-methanofuran dehydrogenase (EC 1.2.99.5) is a complex metalloenzyme that catalyzes the first committed step in the methanogenic pathway from CO2. wikipedia.org It facilitates the reductive fixation of carbon dioxide onto the amine group of methanofuran (B1217411) (MFR) to produce formyl-methanofuran (formyl-MFR). researchgate.net This reaction is notable for its ability to fix CO2 without the direct input of ATP. nih.gov The enzyme exists as two distinct isoenzymes: a molybdenum-containing form (Fmd) and a tungsten-containing form (Fwd). ebi.ac.uknih.gov
Catalytic Mechanism of CO2 Fixation
The catalytic mechanism of formyl-methanofuran dehydrogenase is a sophisticated two-step process occurring within a single, large enzyme complex. d-nb.inforesearchgate.net Initially, at the active site located in the FwdB/FmdB and FwdD subunits, CO2 is reduced to formate (B1220265). d-nb.info This reduction is a thermodynamically challenging step, driven by a low-potential electron donor. pnas.org
Subunit Composition and Cofactor Requirements
Formyl-methanofuran dehydrogenase is a large, multi-subunit enzyme complex. The tungsten-containing isoenzyme (Fwd) from Methanothermobacter wolfeii has been characterized as a heterohexameric Fwd(ABCDFG) complex that can associate into dimers and tetramers. wikipedia.org The molybdenum-containing isoenzyme (Fmd) from Methanosarcina barkeri is composed of six subunits: FmdA, FmdB, FmdC, FmdD, FmdE, and FmdF. uniprot.org In some organisms, such as Methanobacterium thermoautotrophicum, the Fwd is composed of four subunits (FwdA, FwdB, FwdC, FwdD), while the Fmd has three subunits (FmdA, FmdB, FmdC). ebi.ac.uk
A key feature of these enzymes is their reliance on a variety of metal cofactors. The active site for CO2 reduction contains either a molybdenum or a tungsten atom, each complexed with a bis-pyranopterin guanosine (B1672433) dinucleotide cofactor. researchgate.netd-nb.info Additionally, the enzyme is rich in iron-sulfur clusters, which are critical for electron transport. wikipedia.org The Fwd complex from M. wolfeii, for instance, contains an impressive 46 [4Fe-4S] clusters in its tetrameric form. wikipedia.orgresearchgate.net The FmdF subunit of the M. barkeri enzyme is a polyferredoxin predicted to contain eight [4Fe-4S] clusters. nih.gov The FwdA subunit contains two zinc atoms essential for the condensation reaction. wikipedia.org
| Organism | Enzyme | Subunits | Reference |
|---|---|---|---|
| Methanothermobacter wolfeii | Fwd | FwdA, FwdB, FwdC, FwdD, FwdF, FwdG | wikipedia.org |
| Methanosarcina barkeri | Fmd | FmdA, FmdB, FmdC, FmdD, FmdE, FmdF | uniprot.org |
| Methanobacterium thermoautotrophicum | Fwd | FwdA, FwdB, FwdC, FwdD | ebi.ac.uk |
| Methanobacterium thermoautotrophicum | Fmd | FmdA, FmdB, FmdC | ebi.ac.uk |
Formyl-Methanofuran:Tetrahydromethanopterin Formyltransferase (Ftr)
Following its synthesis, the formyl group of formyl-methanofuran is transferred to a second C1 carrier, tetrahydromethanopterin (H4MPT). researchgate.net This reaction is catalyzed by formyl-methanofuran:tetrahydromethanopterin formyltransferase (Ftr) (EC 2.3.1.101). genome.jp This enzyme is essential not only in methanogenesis but also in the metabolism of sulfate-reducing archaea and methylotrophic bacteria. nih.gov
Kinetic Studies and Ternary Complex Formation
Kinetic analyses of the formyltransferase from various methanogens have confirmed a sequential, ternary-complex kinetic mechanism. nih.govuni-frankfurt.de This means that both substrates, formyl-methanofuran and tetrahydromethanopterin, must bind to the enzyme before the reaction can occur. nih.govuni-frankfurt.de
Studies on the enzyme from the hyperthermophile Methanopyrus kandleri have revealed detailed kinetic parameters. At its optimal temperature of 90°C, the enzyme exhibits high catalytic efficiency. nih.gov At 65°C and optimal salt concentrations, the Vmax was determined to be 2700 U/mg, with a Km for formyl-methanofuran of 50 µM and a Km for tetrahydromethanopterin of 100 µM. nih.gov The activity and stability of the M. kandleri enzyme are notably dependent on high concentrations of salts like potassium phosphate (B84403). nih.gov In contrast, enzymes from mesophilic organisms such as Methanosarcina barkeri show optimal activity at much lower salt concentrations. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Vmax | 2700 U/mg (µmol/min/mg) | nih.gov |
| Km (Formyl-Methanofuran) | 50 µM | nih.gov |
| Km (Tetrahydromethanopterin) | 100 µM | nih.gov |
Structural Biology of Methanofuran Associated Enzymes and Complexes
Crystal Structures of Key Biosynthetic Enzymes
The biosynthesis of methanofuran (B1217411) involves a series of enzymatic reactions catalyzed by specialized proteins. Elucidating the three-dimensional structures of these enzymes provides critical insights into their function, stability, and catalytic mechanisms.
MfnB is a crucial enzyme in the this compound biosynthetic pathway, responsible for catalyzing the condensation of two molecules of D-glyceraldehyde-3-phosphate to produce 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate. researchgate.net Structural studies of MfnB from the hyperthermophile Methanocaldococcus jannaschii reveal a classic α/β TIM barrel fold, a common structural motif observed in Class I aldolases. researchgate.net This structural framework is fundamental to its catalytic activity.
Investigations into the thermostability of MfnB have involved comparative studies between the enzyme from the hyperthermophilic M. jannaschii and its counterpart from the mesophilic Methanococcus maripaludis. researchgate.netresearchgate.net Thermal unfolding experiments and steady-state kinetic assays have demonstrated significant thermoadaptation in the M. jannaschii enzyme. researchgate.netresearchgate.net Molecular dynamics simulations suggest that this enhanced thermostability is due to an increased number of salt bridges and a more rigid structure, which protect the enzyme from the denaturing effects of high temperatures. researchgate.net
| Feature | Description | Organism Example | Reference |
|---|---|---|---|
| Overall Fold | α/β TIM barrel | Methanocaldococcus jannaschii | researchgate.net |
| Thermostability Adaptation | Increased number of salt bridges and structural rigidity | Methanocaldococcus jannaschii | researchgate.net |
| Catalytic Function | Condensation of two D-glyceraldehyde-3-phosphate molecules | Methanocaldococcus jannaschii, Methanococcus maripaludis | researchgate.net |
MfnF catalyzes a key coupling reaction in the biosynthesis of the this compound core structure. nih.gov Unlike many enzymes that catalyze similar coupling reactions involving pyrophosphate, MfnF displays a distinctive α/β two-layer sandwich structure and belongs to the hydantoinase A family. nih.govresearchgate.net
Based on structural comparisons with enzymes like thiamine (B1217682) synthase and dihydropteroate (B1496061) synthase, a substitution nucleophilic unimolecular (SN1) reaction mechanism has been proposed for MfnF. nih.gov This proposed mechanism involves the departure of pyrophosphate from the substrate, creating a cationic intermediate. This step is likely stabilized by a metal ion, such as Mg²⁺, and a conserved arginine residue (Arg158) within the active site. nih.gov The subsequent nucleophilic attack by the other substrate completes the coupling reaction. nih.gov
| Aspect | Details | Reference |
|---|---|---|
| Protein Family | Hydantoinase A family (PF01968) | nih.govresearchgate.net |
| Overall Structure | Unique α/β two-layer sandwich structure | nih.govresearchgate.net |
| Proposed Reaction Mechanism | Substitution nucleophilic unimolecular (SN1) | nih.gov |
| Key Active Site Residue | Arg158, involved in stabilizing the pyrophosphate leaving group | nih.gov |
The enzyme MJ1099 from Methanocaldococcus jannaschii presents an interesting case of multifunctionality. nih.govresearchgate.net Structural analysis reveals that MJ1099 is a homohexamer, arranged as a trimer of dimers, with each subunit adopting a classic TIM-barrel [(β/α)₈] fold. nih.govresearchgate.net
Biochemical and genetic studies have suggested that MJ1099 and its homologs play roles in the biosynthesis of two different C1 carriers: this compound and tetrahydromethanopterin. nih.govresearchgate.net This has led to the hypothesis that MJ1099 is a bifunctional enzyme. nih.govresearchgate.net A highly conserved potential active site has been identified through bioinformatic analysis, located in a positively charged region capable of binding phosphate (B84403). researchgate.net This dual role highlights the metabolic efficiency within these archaeal pathways.
Structural Insights into this compound-Dependent Dehydrogenases
Formyl-methanofuran dehydrogenase is a large, multi-subunit enzyme complex that catalyzes the reversible oxidation of formylthis compound (B1241027) to carbon dioxide and this compound. wikipedia.org The crystal structure of the tungsten-containing formyl-methanofuran dehydrogenase (Fwd) from Methanobacterium thermoautotrophicum reveals a complex architecture. researchgate.netmpg.de It is organized as a heterohexamer with the subunit composition FwdABCDFG. wikipedia.orgmpg.de In its functional state, it can form a symmetric dimer or even a tetramer of these heterohexamers. wikipedia.orgmpg.de
A remarkable feature of this complex is the presence of a large number of iron-sulfur clusters. The dimeric form contains 23 [4Fe-4S] clusters, while the tetrameric form contains 46. wikipedia.orgmpg.de These clusters are primarily associated with the FwdF subunit, which contains four tandemly repeated ferredoxin-like domains, forming an electron-conducting wire. wikipedia.orgresearchgate.net The FwdB subunit houses the molybdenum or tungsten-containing active site. researchgate.net
The formyl-methanofuran dehydrogenase complex possesses two distinct active sites separated by a significant distance. mpg.denih.gov The reduction of CO₂ to formate (B1220265) occurs at a tungstopterin active site located in the FwdB subunit. mpg.denih.gov Electrons for this reduction are funneled to the tungsten center through the chain of [4Fe-4S] clusters. wikipedia.org
The active site for the condensation of formate with this compound is located approximately 40-43 Å away from the tungsten center. mpg.denih.gov A hydrophobic tunnel connects these two sites, allowing the formate generated at the tungsten center to diffuse to the second active site where it reacts with this compound. mpg.denih.gov The tungsten atom in the active site of FwdB is coordinated by four dithiolene thiolates and is in a distorted octahedral geometry. wikipedia.org Key residues, including a cysteine, histidine, and arginine, are conserved and play crucial roles in substrate binding and catalysis at the tungsten center. wikipedia.orgnih.gov
| Characteristic | Description | Reference |
|---|---|---|
| Subunit Composition | Heterohexameric (FwdABCDFG) | wikipedia.orgmpg.de |
| Cofactors | Tungsten or Molybdenum, Pterin, Iron-Sulfur Clusters | wikipedia.orgresearchgate.net |
| CO₂ Reduction Site | Tungstopterin active site in FwdB subunit | mpg.denih.gov |
| Formate Condensation Site | Located ~40 Å from the tungsten center, connected by a hydrophobic tunnel | mpg.denih.gov |
| Electron Transfer | Mediated by a chain of up to 46 [4Fe-4S] clusters | wikipedia.orgmpg.de |
Coenzyme Binding and Protein-Methanofuran Interactions
The binding of this compound (MFR) and its derivatives to associated enzymes is a critical aspect of their catalytic function. This process involves specific interactions within defined binding pockets, often leading to conformational changes in the enzyme structure. The structural details of these interactions have been elucidated through X-ray crystallography and other biophysical methods, providing insights into the mechanism of one-carbon transfer reactions.
In the enzyme formylthis compound:tetrahydromethanopterin formyltransferase (Ftr), this compound is found embedded in a long cleft at the interface of the homodimer. nih.govresearchgate.net The binding is primarily stabilized by numerous hydrophobic interactions. nih.govresearchgate.net In contrast, the other substrate, tetrahydromethanopterin (H₄MPT), binds more weakly in a wide, shallow cleft that presents two potential binding sites. nih.govresearchgate.net The binding of these bulky coenzymes is thought to induce conformational changes in the polypeptide of about 3 Å. nih.govresearchgate.net This change effectively closes the H₄MPT binding cleft, positioning the reactive groups of both substrates for optimal catalysis. nih.govresearchgate.net A key residue, the strictly conserved glutamate-245 (Glu245), is crucial for both substrate binding and the catalytic process. nih.govresearchgate.net This residue, located in a hydrophobic environment, becomes completely buried when H₄MPT binds. nih.govresearchgate.net It is proposed to be protonated before the reaction, which allows it to stabilize the tetrahedral oxyanion intermediate that forms during the nucleophilic attack of the N5 atom of H₄MPT on the formyl carbon of formylthis compound. nih.govresearchgate.net
In the formylthis compound dehydrogenase (Fwd) complex, the binding of MFR is also a key step. This enzyme catalyzes the reduction of CO₂ to formate and its subsequent ligation to MFR to form formyl-MFR. mpg.depnas.org The active site for the reaction with MFR is located at a binuclear zinc center in the FwdA subunit. wikipedia.org Formate, generated at the tungstopterin active site in FwdBD, is proposed to diffuse through a hydrophilic tunnel to the FwdA active site where it condenses with MFR. mpg.dewikipedia.org
A bacterial analogue of MFR, known as methylofuran (MYFR), is found in methylotrophic bacteria. pnas.org MYFR features an unusually long and branched polyglutamate side chain, which has been shown to be crucial for its tight, non-covalent binding to the formyltransferase/hydrolase complex (Fhc). pnas.org This extended, negatively charged chain interlocks with the enzyme surface, facilitating a swinging motion that shuttles the one-carbon unit between two active sites over a distance of approximately 50 Å. pnas.org The active site residues important for MFR binding in the archaeal Ftr are largely conserved in the FhcD subunit of the bacterial complex. pnas.org
The minimal structural requirement for coenzyme binding appears to be the furfurylamine (B118560) moiety of this compound. researchgate.net
Key Enzymes and Their this compound-Interacting Subunits
| Enzyme | Interacting Subunit(s) | Organism Example | Reference |
| Formylthis compound:tetrahydromethanopterin Formyltransferase (Ftr) | Homodimer interface | Methanopyrus kandleri | nih.govrcsb.org |
| Formylthis compound Dehydrogenase (Fwd) | FwdA, FwdB, FwdD | Methanothermobacter wolfeii | mpg.depnas.org |
| Formyltransferase/Hydrolase Complex (Fhc) | FhcD | Methylorubrum extorquens | pnas.org |
Amino Acid Residues Involved in this compound Binding
| Enzyme/Complex | Key Residue(s) | Role in Interaction | Reference |
| Formylthis compound:tetrahydromethanopterin Formyltransferase (Ftr) | Glu245 | Substrate binding and catalysis; stabilization of the reaction intermediate. | nih.govresearchgate.net |
| Formylthis compound Dehydrogenase (Fwd) | FwdBD Active Site: Cys¹¹⁸, His¹¹⁹, Arg²²⁸FwdA Active Site: Interacts with formate at a binuclear zinc center. | Defines the CO₂ binding site. Site of condensation with this compound. | wikipedia.org |
| Formyltransferase/Hydrolase Complex (Fhc) | Conserved active site residues homologous to Ftr. | Binding of the methylofuran (MYFR) coenzyme. | pnas.org |
Regulation of Methanofuran Metabolism
Genetic Regulation of Biosynthetic and Functional Genes
The foundation of methanofuran (B1217411) metabolism control lies in the genetic regulation of the genes responsible for its biosynthesis and the enzymes that utilize it. ontosight.ai This genetic oversight ensures that the production of this compound and related proteins is aligned with the cell's metabolic needs, which can vary significantly with environmental conditions. ontosight.aiontosight.ai
The biosynthesis of this compound is governed by a set of specific genes, often referred to as mfn genes, which are controlled primarily at the level of transcription. researchgate.netd-nb.info This regulation involves the initiation of transcription, where specific transcription factor proteins can bind to promoter regions on the DNA preceding the mfn genes. ontosight.ai This binding can either facilitate (activate) or block (repress) the transcription of these genes into messenger RNA (mRNA). ontosight.aidnayaklab.com
In addition to transcriptional initiation, post-transcriptional regulation plays a significant role, particularly in class II methanogens like Methanosarcina acetivorans. d-nb.info Research has revealed that the stability and degradation rate of mRNA transcripts are key control points. researchgate.net For approximately half of the metabolic genes in M. acetivorans, their abundance is controlled not by the rate of transcription but by the rate of their degradation. researchgate.netd-nb.info This suggests an extensive system of post-transcriptional control that allows the cell to rapidly adjust protein levels by altering transcript half-lives, providing a flexible and efficient means of regulating metabolic pathways like this compound biosynthesis. researchgate.net
The genetic regulatory mechanisms are highly responsive to environmental cues. ontosight.aihscprep.com.au Factors such as the availability of substrates, pH, and temperature can significantly alter the expression of genes involved in this compound metabolism. ontosight.aiontosight.ai The type of carbon source available—for instance, H₂/CO₂, acetate (B1210297), or formate (B1220265)—has a profound impact on the metabolic state of the cell, leading to extensive regulation of genes involved in energy metabolism, cofactor biosynthesis, and transport. d-nb.info
Post-Translational Modifications of this compound Enzymes
Following the synthesis of enzymes (translation), their activity can be further modulated through post-translational modifications (PTMs). ontosight.ai These are chemical alterations to the protein structure, such as phosphorylation, which can change an enzyme's activity, stability, or localization. ontosight.ai While PTMs are a known regulatory strategy in methanogens, specific examples directly targeting the enzymes of the this compound biosynthetic pathway are not yet extensively documented. ontosight.aielifesciences.orgnih.gov
Research has detailed numerous PTMs, including methylation and thioamidation, in other key enzymes of methanogenesis, such as methyl-coenzyme M reductase (MCR). elifesciences.orgnih.govmdpi.com These modifications are crucial for the stability and function of MCR. elifesciences.org Although it is plausible that similar regulatory mechanisms apply to the enzymes that synthesize this compound, further research is needed to identify and characterize specific PTMs on these proteins and their impact on the biosynthetic pathway.
Allosteric Control and Metabolic Feedback Mechanisms
For rapid, moment-to-moment adjustments of metabolic flux, methanogens employ allosteric control and feedback mechanisms. ontosight.aicreative-proteomics.com Allosteric regulation involves molecules (allosteric effectors) binding to an enzyme at a site other than the active site, causing a conformational change that either increases or decreases the enzyme's activity. creative-proteomics.com
A key form of this control is metabolic feedback inhibition. ontosight.ai In the context of this compound biosynthesis, the accumulation of the final product, this compound, or other downstream intermediates in the methanogenesis pathway can inhibit the activity of an enzyme at an earlier step in the biosynthetic pathway. ontosight.aiontosight.ai This negative feedback prevents the overproduction of this compound, conserving cellular energy and resources. ontosight.ai This mechanism allows for the fine-tuning of this compound production, enabling rapid adjustments to changing metabolic demands. ontosight.ai However, it has also been suggested that in some methanogens, metabolic flux may be primarily controlled by the rates of substrate input and product removal rather than by complex feedback inhibition systems, indicating that the extent of allosteric control may vary between different species and growth conditions. nih.gov
Evolutionary and Comparative Biochemistry of Methanofuran
Evolutionary Relationship with Other C1 Carriers
Methanofuran (B1217411) is one of several coenzymes dedicated to one-carbon (C1) metabolism, a group that prominently includes tetrahydromethanopterin (H4MPT) and tetrahydrofolate (H4F). While these molecules all function as C1 carriers, they are structurally and functionally distinct, and their evolutionary paths appear to be largely separate rather than the result of divergent evolution from a single common ancestor. nih.govresearchgate.net
Structurally, this compound is a furfurylamine (B118560) derivative, while H4MPT and H4F are pterin-based coenzymes, making H4MPT a closer analogue to H4F. researchgate.net However, a key chemical difference distinguishes H4MPT from H4F. H4F possesses an electron-withdrawing carbonyl group on its p-aminobenzoate moiety, whereas H4MPT has an electron-donating methylene (B1212753) group in the equivalent position. nih.govwikipedia.org This structural variance has profound thermodynamic consequences. For instance, the reduction of methenyl-H4MPT is significantly more difficult than the reduction of methenyl-H4F. wikipedia.org
Functionally, these coenzymes operate at different redox levels of C1 metabolism. This compound's role is typically at the most oxidized end of the spectrum, interacting with C1 units at the oxidation level of CO2 and formate (B1220265). researchgate.net In contrast, H4MPT and H4F can carry C1 units across a broader range of oxidation states, including formate, formaldehyde, and methanol (B129727) levels. researchgate.net Despite this overlap, their roles are specialized. In methylotrophic bacteria that possess both, H4MPT is primarily used in the catabolic oxidation of C1 compounds for energy, while H4F is involved in anabolic processes like purine (B94841) biosynthesis. nih.govasm.org This functional separation is necessary because H4MPT seems to be unsuited for certain biosynthetic reactions, such as the transfer of activated formyl groups required in purine synthesis. nih.gov
The biosynthetic pathways for H4MPT and H4F are considered to be largely unrelated, which supports the hypothesis of their separate evolutionary origins. nih.govresearchgate.net This suggests that nature independently evolved distinct molecular solutions for C1-unit management, tailored to the specific energetic and biosynthetic needs of different metabolic pathways.
| Feature | This compound (MFR) | Tetrahydromethanopterin (H4MPT) | Tetrahydrofolate (H4F) |
|---|---|---|---|
| Basic Structure | Furfurylamine derivative researchgate.net | Pterin-based researchgate.net | Pterin-based nih.gov |
| Key Functional Group | Primary amine for C1 binding | Arylamine nitrogen (N5, N10) with electron-donating methylene group nih.gov | Arylamine nitrogen (N10) with electron-withdrawing carbonyl group nih.govwikipedia.org |
| C1 Oxidation States Carried | CO2, Formate researchgate.net | Formate, Formaldehyde, Methyl researchgate.net | Formate, Formaldehyde, Methyl nih.gov |
| Primary Role | Initial CO2 fixation in methanogenesis nih.gov | Catabolic C1 transfers for energy metabolism nih.govasm.org | Anabolic C1 transfers for biosynthesis (e.g., purines) nih.gov |
| Evolutionary Origin | - | Considered to have a separate origin from H4F nih.govresearchgate.net | Considered to have a separate origin from H4MPT nih.govresearchgate.net |
Mechanistic Homologies with Analogous Enzymes in Other Pathways
Enzymes involved in the this compound pathway exhibit mechanistic and structural similarities to enzymes from other, unrelated metabolic routes, illustrating principles of convergent and divergent evolution in enzyme function.
A prime example is the enzyme MfnF, which catalyzes the final condensation step in the synthesis of the this compound core structure, APMF-Glu. This reaction involves the coupling of 5-(aminomethyl)-3-furanmethanol-diphosphate (F1-PP) and γ-glutamyltyramine. nih.gov MfnF is proposed to utilize a substitution nucleophilic unimolecular (SN1) reaction mechanism. This mechanistic strategy, involving the formation of a carbocation intermediate after the departure of a pyrophosphate leaving group, is not unique to this compound biosynthesis. Similar SN1 mechanisms are employed by enzymes in entirely different pathways, such as thiamine (B1217682) synthase in vitamin B1 biosynthesis and dihydropteroate (B1496061) synthase in folate biosynthesis. nih.gov Despite the mechanistic parallel, MfnF belongs to the hydantoinase A family and possesses a distinct α/β two-layer sandwich structure, which differs from the structures of other enzymes that catalyze similar coupling reactions. nih.gov
Another instance of homology is found in formylthis compound (B1241027):tetrahydromethanopterin formyltransferase (Ftr), the enzyme that catalyzes the reversible transfer of a formyl group between MFR and H4MPT. researchgate.net The active site of Ftr is highly conserved and shares significant homology with FhcD, a subunit of the formyltransferase/hydrolase complex found in methylotrophic bacteria. This complex also uses a this compound analogue (methylofuran) to transfer C1 units. The mechanistic and structural similarities suggest that the reaction proceeds via the same mechanism in both enzymes, involving a nucleophilic attack and the formation of a tetrahedral intermediate. researchgate.net
Furthermore, some enzymes in the MFR pathway adopt common protein folds. The enzyme MJ1099 from M. jannaschii, implicated in both this compound and H4MPT biosynthesis, folds into a classic TIM-barrel (β/α)8 structure. nih.gov This is one of the most common and ancient protein folds. However, the wide distribution of the TIM-barrel fold across functionally diverse enzymes means its presence alone is not a definitive indicator of a close evolutionary relationship between the pathways in which these enzymes function. nih.gov
Advanced Methodologies for Methanofuran Research
Molecular Biology and Genetic System Development in Model Archaea
Archaea, representing a distinct domain of life, serve as crucial model systems for molecular and biotechnological studies. mdpi.comnih.gov Within this domain, methanogens, halophiles, and certain thermophilic archaea have become particularly valuable as genetic systems have been well-established for these groups. mdpi.comnih.gov This allows for increasingly sophisticated investigations into the function of archaeal genes, including those involved in methanofuran (B1217411) biosynthesis. mdpi.com
The development of model organisms has been critical for advancing research in methanogenesis, a metabolism unique to archaea. researchgate.netnih.gov Methanogens present significant research challenges: they are strict anaerobes, many are extremophiles that grow only at high temperatures or salt concentrations, and standard bacterial molecular biology tools are often ineffective. nih.gov Overcoming these hurdles by establishing robust genetic systems in model species like Methanococcus maripaludis and various Methanosarcina species has been a pivotal achievement. researchgate.netnih.gov These systems are essential for understanding archaeal biology, methanogenesis, and the specific pathways for coenzyme synthesis. researchgate.net The ability to create targeted gene knockouts and express recombinant proteins in these native archaeal hosts provides a powerful platform for in vivo functional analysis of the mfn genes responsible for this compound assembly.
Recombinant Protein Expression and Purification for Enzymatic Studies
In vitro characterization of the enzymes in the this compound biosynthetic pathway is fundamental to understanding their mechanisms. This is largely achieved through the heterologous expression of the corresponding genes in a host organism, most commonly Escherichia coli, followed by purification of the active recombinant proteins. nih.govnih.gov
Genes such as mfnB, mfnD, mfnE, and mfnF from methanogenic archaea like Methanocaldococcus jannaschii have been successfully cloned into expression plasmids (e.g., pT7-7) and used to transform E. coli cells. nih.govnih.gov Following induction, the cells produce large quantities of the target enzyme. nih.gov
A common and effective purification strategy, particularly for enzymes from hyperthermophilic archaea like M. jannaschii, involves a heat treatment step. nih.gov The cell lysate is incubated at a high temperature (e.g., 80°C), which denatures and precipitates the majority of the host E. coli proteins, while the thermostable archaeal enzyme remains soluble. nih.gov Further purification to homogeneity can be achieved using chromatographic techniques such as anion-exchange chromatography on a MonoQ column. nih.gov This approach has been used to purify enzymes like MfnE and MfnF. nih.gov Similarly, MfnB enzymes from both the hyperthermophile M. jannaschii and the mesophile Methanococcus maripaludis have been recombinantly overexpressed and purified to homogeneity for comparative studies. nih.govresearchgate.net
Spectroscopic and Structural Analysis Techniques (e.g., X-ray Crystallography, NMR for mechanistic insights)
To understand how these enzymes function at a molecular level, researchers employ high-resolution spectroscopic and structural methods.
X-ray Crystallography has been instrumental in revealing the three-dimensional architecture of several key enzymes. The crystal structure of formyl-methanofuran dehydrogenase (Fwd), a massive 800-kilodalton complex, was solved, showing an intricate arrangement of subunits and an astonishing 46 electronically coupled [4Fe-4S] clusters that act as an electron relay. usp.brnih.govpdbj.org The structure revealed that CO2 is first reduced to formate (B1220265) in one part of the complex (subunits FwdBD) and then travels through a 43-angstrom-long tunnel to another active site (subunit FwdA) where it condenses with this compound. nih.govpdbj.org The structure of MfnD, a tyramine-glutamate ligase, was also solved, showing a classic ATP-grasp fold with three structural domains, which provided a basis for predicting the substrate-binding pockets through molecular docking. nih.govacs.org Likewise, the crystal structure of MfnB shows a typical α/β TIM barrel fold, common for Class I aldolases. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool used for mechanistic studies. It has been used to analyze the incorporation of 13C-labeled precursors like acetate (B1210297) and pyruvate (B1213749) into the this compound molecule by growing cells of Methanobacterium thermoautotrophicum. researchgate.net By assigning the 13C NMR signals, researchers could trace the biosynthetic origins of the furan (B31954) ring and the tetracarboxylic acid moiety. researchgate.net Furthermore, 2D proton exchange NMR spectroscopy has been used to determine the rates of N-carboxythis compound (carbamate) formation and cleavage under equilibrium conditions, providing direct insight into the initial CO2 fixation step. capes.gov.br
Steady-state kinetic analysis provides quantitative data on enzyme performance, including catalytic rate and substrate affinity. This has been applied to several enzymes in the this compound pathway.
For instance, MfnD, the tyramine-glutamate ligase from Methanocaldococcus fervens, was shown to have a catalytic efficiency comparable to other well-characterized ATP-grasp enzymes. nih.govacs.org The kinetic constants for MfnA from M. jannaschii were determined for the decarboxylation of L-aspartate, revealing its ability to produce β-alanine. asm.org Detailed kinetic studies on MfnB from M. jannaschii have also been performed. uniprot.org Comparative kinetic assays of MfnB from a hyperthermophile (M. jannaschii) and a mesophile (M. maripaludis) were crucial in demonstrating thermoadaptation in the hyperthermophilic enzyme. nih.gov
Table 1: Selected Kinetic Parameters of this compound Biosynthesis Enzymes
| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Source(s) |
| MfnA | M. jannaschii | L-aspartate | ~0.80 | 0.0015* | asm.org |
| MfnB | M. jannaschii | D-Glyceraldehyde-3-phosphate | N/A | 0.026 | uniprot.org |
| MfnD | M. fervens | Tyramine (B21549) | 0.17 ± 0.03 | 1.1 ± 0.1 | nih.gov |
| MfnD | M. fervens | L-glutamate | 0.7 ± 0.1 | 1.1 ± 0.1 | nih.gov |
| MfnD | M. fervens | ATP | 0.07 ± 0.01 | 1.1 ± 0.1 | nih.gov |
| Note: kcat calculated from specific activity of 0.09 µmol min⁻¹ mg⁻¹ and a protein molecular weight of ~37 kDa. |
Molecular dynamics (MD) simulations offer a computational lens to view enzyme structure and motion over time, providing explanations for experimentally observed properties. frontiersin.org This technique has been particularly insightful for understanding thermostability in enzymes from extremophiles. nih.gov
MD simulations were used to compare the MfnB enzyme from the hyperthermophile M. jannaschii with its counterpart from the mesophile M. maripaludis. nih.gov The simulations provided a structural rationale for the higher thermal stability of the M. jannaschii enzyme, revealing a significantly greater number of side chain interactions. nih.govresearchgate.net These interactions are thought to enforce spatial constraints on the residues, conferring rigidity and protecting the enzyme from the denaturing effects of high temperatures. nih.gov
Advanced Analytical Chemistry for Pathway Intermediates
Elucidating a complete biosynthetic pathway requires the identification and quantification of transient intermediates. Advanced analytical techniques are essential for this task. The biosynthesis of methanopterin, another key coenzyme in methanogenesis, provides a parallel example where proposed intermediates were chemically synthesized and detected in cell-free extracts to confirm the pathway. acs.org
A powerful strategy for tracing the this compound pathway involves stable isotope labeling coupled with high-resolution analysis. In studies with M. thermoautotrophicum, cells were fed with ¹³C-labeled acetate and pyruvate. researchgate.net The resulting this compound was then isolated and analyzed by one- and two-dimensional ¹³C NMR. researchgate.net This retrobiosynthetic approach allowed researchers to definitively map the origins of the carbon atoms in the final structure, showing, for example, that the furan ring is formed from the condensation of two molecules from the triose phosphate (B84403) pool. researchgate.net Similarly, ¹³C-NMR has been used to analyze the supernatants of cell cultures to monitor the metabolism of labeled substrates like [1-¹³C]acetate, providing insights into metabolic flux. pnas.org
Ecological and Biotechnological Research Perspectives
Methanofuran's Role in Global Carbon Cycling
Methanogenic archaea are pivotal in the global carbon cycle, performing the terminal step in the anaerobic breakdown of organic matter. ijcmas.com This process, known as methanogenesis, is responsible for a significant portion of the planet's methane (B114726), a greenhouse gas with a global warming potential much greater than carbon dioxide. academicoa.comasm.orgmdpi.com This compound (B1217411) is fundamental to this process, initiating the conversion of CO₂ into methane in hydrogenotrophic and other pathways. nih.govnih.gov
This compound is a key coenzyme in the metabolic pathway of methanogens, which are microorganisms responsible for producing a significant amount of the Earth's methane. academicoa.comontosight.ai These organisms are found in strictly anaerobic environments where they break down organic matter. asm.org Natural sources, such as wetlands, and agricultural activities, like livestock farming and rice cultivation, are major contributors to atmospheric methane. asm.org
In hydrogenotrophic methanogenesis, the process begins with the reduction of carbon dioxide. This compound acts as the initial acceptor of CO₂, which is then reduced to a formyl group, creating formyl-methanofuran. nih.govresearchgate.net This reaction is catalyzed by the enzyme formyl-methanofuran dehydrogenase. ontosight.ainih.gov This first step is crucial for initiating the entire methane-producing cascade. Consequently, the presence and activity of the this compound-dependent pathway in methanogens directly contribute to the volume of methane released from these natural and agricultural settings, impacting the global carbon cycle and climate. nih.gov
Understanding the methanogenesis pathway, including the indispensable role of this compound, is crucial for developing strategies to mitigate methane emissions. nih.gov Since this compound is essential for the first committed step of CO₂ reduction in many methanogens, the enzymes that interact with it, such as formyl-methanofuran dehydrogenase, represent potential targets for specific inhibitors. ontosight.airesearchgate.net
Chemical compounds that act as structural analogues to this compound or that block the active site of its associated enzymes could specifically disrupt the methanogenic pathway. nih.gov This approach is considered more effective than non-specific microbial inhibition because it can target methane-producing archaea without significantly harming other beneficial microorganisms in complex ecosystems like the rumen of livestock. nih.govresearchgate.net Research into such specific chemical inhibitors is ongoing, with the goal of reducing enteric methane emissions from agriculture, a major source of greenhouse gases. researchgate.netmdpi.com By targeting the initial, this compound-dependent step, it may be possible to effectively decrease methane production at its source. researchgate.net
Biotechnological Applications and Bioenergy Production
The study of this compound and its role in methanogenesis is not only relevant for environmental science but also offers significant opportunities in biotechnology, particularly in the production of bioenergy. ontosight.aiontosight.ai Methanogens are utilized in anaerobic digesters to convert organic waste into biogas, a renewable energy source composed mainly of methane. nih.govnih.gov
A thorough understanding of the methanogenic pathways is essential for optimizing the rate and reliability of the biomethanation process, making it more competitive with fossil fuels. nih.govresearchgate.net The efficiency of biogas production in anaerobic digesters can be improved by creating ideal conditions for the methanogenic archaea. researchgate.net Knowledge of the cofactors involved, including this compound, and the enzymes that use them, allows for the fine-tuning of digester conditions to favor specific, highly efficient methanogenic pathways. ontosight.ai
Research into the unique biochemistry of methanogens and their cofactors, like this compound, has been a source of novel enzyme discovery. scienceopen.com The enzymes involved in the methanogenesis pathway, such as formyl-methanofuran dehydrogenase, operate under specific and often extreme anaerobic conditions, making them of great interest for industrial biocatalysis. ontosight.ai These enzymes have the potential to be used in new biotechnological processes for producing valuable chemicals. ontosight.aiscienceopen.com
Studying the metabolic pathways of methanogens can inspire the engineering of new metabolic routes in other organisms. nih.gov For example, an engineered pathway combining elements from both Bacteria and Archaea has been developed that expands the range of substrates that can be used for methanogenesis. nih.gov The discovery and characterization of enzymes from methanogens contribute to a broader "toolbox" of industrial biocatalysts, which can be applied to develop more sustainable and environmentally friendly chemical production processes. scienceopen.comnih.gov
Future Research Directions in this compound Studies
While much has been learned about this compound and its role in methanogenesis, several areas are ripe for future investigation. A deeper understanding of the regulation of this compound biosynthesis at the genetic and biochemical levels is still needed. ontosight.ai Elucidating how environmental cues trigger the up- or down-regulation of the genes involved in its synthesis could provide new levers for controlling methane production. ontosight.ai
Future studies will likely focus on the structural and functional analysis of the enzymes that interact with this compound, which could be aided by advancements in genetic engineering and structural biology. nih.gov There is also potential in exploring the diversity of this compound-like molecules across different species of archaea, which may reveal novel biochemical properties. The development of advanced genetic tools for a wider range of methanogens will be crucial to facilitate these in-depth studies. nih.govnih.gov Such research will not only enhance our fundamental understanding of this unique coenzyme but also unlock new possibilities for methane mitigation and bioenergy production. ijcmas.comontosight.ai
Unidentified Pathway Intermediates and Enzymes
While significant strides have been made in elucidating the biosynthetic pathway of this compound, several intermediates and the enzymes that catalyze their formation remain unidentified. The biosynthesis of the core structure of this compound, 4-[N-(γ-l-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-(aminomethyl)furan (APMF-Glu), has been largely mapped out. nih.gov However, the complete picture is far from clear, particularly concerning the modifications that lead to the various structural forms of this compound found in different methanogenic archaea. nih.gov
A key area of ongoing research is the identification of the enzyme responsible for the polyglutamylation of the APMF-Glu core. nih.gov In organisms like Methanocaldococcus jannaschii, this compound contains a side chain of 7 to 12 γ-linked glutamate (B1630785) residues. nih.gov Although the core structure synthesis is understood, the enzyme that catalyzes the addition of these multiple glutamate units has yet to be identified. nih.gov
Similarly, the biosynthesis of the furan (B31954) moiety of this compound from glyceraldehyde-3-phosphate involves a series of complex reactions. nih.govresearchgate.net While the enzyme (5-formylfuran-3-yl)methyl phosphate (B84403) synthase (MfnB) has been identified as catalyzing the formation of 4-(hydroxymethyl)-2-furancarboxaldehyde-P (4-HFC-P) from two molecules of glyceraldehyde-3-phosphate, the potential for other unidentified intermediates and enzymes in this multi-step conversion exists. ebi.ac.ukkegg.jp
Furthermore, the initial step of CO2 reduction in hydrogenotrophic methanogenesis involves the formation of an unstable intermediate, carboxy-methanofuran, before its reduction to formyl-methanofuran. frontiersin.org The precise nature of this carboxylation and the factors governing its stability are still areas of active investigation.
The table below summarizes some of the known and proposed, yet unconfirmed, components of the this compound biosynthetic pathway.
| Precursor/Intermediate | Enzyme | Status |
|---|---|---|
| γ-glutamyltyramine and 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P) | MfnA, MfnB, MfnC, MfnD | Identified |
| F1-P to F1-PP | MfnE | Identified |
| Condensation of F1-PP with γ-glutamyltyramine to form APMF-Glu | MfnF | Identified |
| Polyglutamylation of APMF-Glu | Unknown | Unidentified |
| Glyceraldehyde-3-phosphate to 4-HFC-P | MfnB | Identified |
Full Elucidation of Regulatory Networks
The regulation of methanogenesis, including the biosynthesis of essential coenzymes like this compound, is a complex process involving intricate regulatory networks. While some regulatory proteins and mechanisms have been identified, a complete understanding of how these networks respond to environmental cues and metabolic status is still lacking. dnayaklab.comnih.gov
In versatile methanogens like Methanosarcina species, which can utilize a variety of substrates, gene expression is substantially regulated to prioritize the most energetically favorable pathway. asm.org For instance, these organisms preferentially metabolize methylotrophic substrates over acetate (B1210297). asm.org A key player in this global regulation is MreA, a transcriptional regulator that activates genes for acetate metabolism while repressing those for methylotrophic pathways. asm.org However, MreA is part of a larger family of homologous proteins (MreB, MreC, MreD) that are thought to regulate genes for methylotrophic metabolism, indicating a more complex and layered regulatory system. asm.org
The transcriptional regulation in methanogens involves machinery with both eukaryotic and bacterial features. dnayaklab.comoup.com They possess a TATA-binding protein (TBP) and transcription factor B (TFB), similar to eukaryotes, to initiate transcription. dnayaklab.com However, many of the identified transcription factors are homologous to bacterial regulators. asm.org The interplay between these different types of regulatory elements and the full scope of their target genes are not yet fully understood.
Furthermore, the regulation of this compound biosynthesis itself is subject to negative feedback mechanisms. ontosight.ai These can include the downregulation of gene expression, direct inhibition of enzymatic activity, and feedback inhibition by downstream products of the methanogenic pathway. ontosight.ai The specific molecules that act as signals and the precise mechanisms of this feedback are areas that require further investigation. For example, the availability of hydrogen has been shown to regulate the expression of genes involved in the hydrogenotrophic pathway, including the formylthis compound (B1241027) dehydrogenase which catalyzes the first step of CO2 reduction. nih.gov
The table below outlines some of the known regulatory proteins and their roles in controlling methanogenic pathways.
| Regulatory Protein | Organism | Function |
|---|---|---|
| MreA | Methanosarcina acetivorans | Activates acetate pathway genes, represses methylotrophic pathway genes. asm.org |
| Msr family (MsrA, MsrB, etc.) | Methanosarcina acetivorans | Regulate methanol- and methylsulfide-specific methyltransferase genes. asm.org |
| TrmB family | Various Archaea | A family of transcription factors, with MreA being a member lacking the typical sensor domain. asm.org |
Engineering of this compound-Related Pathways
The unique biochemistry of methanogens, particularly their ability to utilize C1 compounds, presents significant opportunities for metabolic engineering and biotechnology. amazonaws.com Engineering pathways related to this compound could lead to the production of biofuels and other valuable chemicals from renewable resources. taylorandfrancis.com
One of the primary goals of engineering methanogenic pathways is to enhance the production of methane (biomethane) from various feedstocks, including waste biomass. taylorandfrancis.com This involves optimizing the efficiency of the entire methanogenesis process, which could include manipulating the expression of genes involved in this compound biosynthesis and utilization to improve the initial CO2 fixation step.
Beyond methane production, there is growing interest in diverting intermediates from the methanogenesis pathway towards the synthesis of other value-added products. For example, Methanosarcina acetivorans has been engineered to produce methane from methyl-acetate and methyl-propionate by introducing a bacterial esterase. amazonaws.com This demonstrates the potential to expand the substrate range of methanogens.
A significant challenge in engineering these pathways is the difference in redox cofactors used by archaea compared to the more well-characterized biosynthetic pathways in bacteria and eukaryotes. pnas.org Methanogens utilize unique cofactors like coenzyme F420, while many biosynthetic pathways rely on NAD(P)H. pnas.org Successful engineering efforts will require bridging this metabolic gap, potentially by engineering NADH biosynthesis and turnover in methanogenic hosts. pnas.org
Recent research has focused on developing genetic tools for methanogens, which are crucial for pathway engineering. nih.govosti.gov These include the development of regulated gene expression systems, such as the phosphate-responsive promoter system in Methanococcus maripaludis, which allows for more controlled production of recombinant proteins. acs.org
The table below lists some examples of engineered pathways and potential applications related to methanogenesis.
| Engineered Pathway/Application | Organism | Objective |
|---|---|---|
| Methane production from methyl-acetate and methyl-propionate | Methanosarcina acetivorans | Expand substrate range for methane production. amazonaws.com |
| Bioplastic (PHB) production from CO2 and H2 | Methanococcus maripaludis | Divert acetyl-CoA from methanogenesis to produce value-added chemicals. pnas.org |
| Enhanced biomethane production | Various methanogens | Improve efficiency of methane production from renewable biomass. taylorandfrancis.com |
Q & A
Q. What is the role of methanofuran in methanogenesis, and how can its activity be experimentally validated?
this compound (MFR) serves as the initial CO₂ acceptor in hydrogenotrophic methanogenesis, forming formyl-methanofuran (CHO-MFR) via formyl-methanofuran dehydrogenase (Fwd) . To validate its activity:
Q. What are the primary precursors for this compound biosynthesis, and how are they traced experimentally?
MFR biosynthesis involves phosphoenolpyruvate (PEP), dihydroxyacetone phosphate (DHAP), tyrosine, glutamate, and acetate . Tracing methods include:
- Isotope incorporation : Feed ¹³C-labeled precursors (e.g., [1-¹³C]acetate) to Methanobacterium thermoautotrophicum and analyze labeled intermediates via 2D NMR .
- Genetic disruption : Knock out genes suspected to encode decarboxylases (e.g., tyrosine decarboxylase) and monitor MFR depletion via HPLC-MS .
Advanced Research Questions
Q. How does structural diversity in this compound derivatives (e.g., HTCA side chains) influence enzyme specificity in different methanogens?
MFR variants differ in side-chain modifications (e.g., meso-1,3,4,6-hexanetetracarboxylic acid, HTCA), which may affect interactions with Fwd or other enzymes . Methodological approaches:
Q. What unresolved challenges exist in characterizing enzymes involved in this compound biosynthesis, such as nonribosomal peptide synthetases (NRPS)?
Key challenges include:
Q. How can contradictory data on MFR’s role in formaldehyde oxidation pathways be resolved?
Some studies suggest esterified MFR participates in formaldehyde oxidation via methenyl-dH₄MPT intermediates, while others dispute this . Resolution strategies:
- Metabolite profiling : Use ¹³C-formaldehyde pulse-chase experiments to track MFR-bound intermediates in Methanosarcina spp. .
- Enzyme localization : Employ subcellular fractionation coupled with activity assays to confirm MFR-associated enzymes in cytoplasmic vs. membrane-bound pathways .
Methodological Best Practices
Q. How should researchers design experiments to study MFR-dependent pathways while minimizing confounding variables?
Q. What emerging techniques are advancing MFR research?
- Cryo-EM : Resolve dynamic Fwd-MFR interactions in Methanocaldococcus jannaschii .
- CRISPR-Cas9 : Engineer Methanosarcina acetivorans knockouts to dissect MFR biosynthesis genes .
Data Interpretation and Contradictions
Q. How can researchers reconcile discrepancies in isotope labeling studies of MFR biosynthesis?
Conflicting data may arise from species-specific pathways (e.g., Methanothermobacter vs. Methanosarcina). Mitigation strategies:
Q. What metrics are critical for evaluating MFR’s thermodynamic contribution to methanogenesis?
- Redox potential : Measure the E°’ of the CHO-MFR/MFR couple using potentiometry .
- ATP stoichiometry : Quantify ATP yield per mole of CH₄ in Fwd-deficient mutants .
Interdisciplinary Integration
Q. How can MFR research inform broader studies on microbial syntrophy or climate change?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
